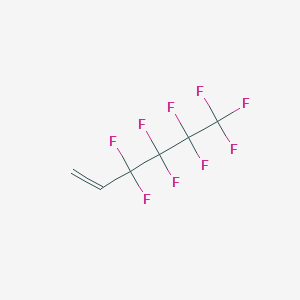
6-エテニルピリジン-3-カルボニトリル
概要
説明
6-Ethenylpyridine-3-carbonitrile (6-EP-CN) is an organic compound consisting of a carbon ring with a nitrogen atom attached to a double bond of ethylene. It is used in a variety of scientific applications, including as a catalyst in organic synthesis and as a drug target in pharmacology. 6-EP-CN is a highly versatile compound that can be used in a variety of ways, making it an important tool for scientists.
科学的研究の応用
光重合反応のモニタリング
6-エテニルピリジン-3-カルボニトリル: 誘導体は、光重合反応のモニタリングにおける蛍光分子センサーとしての役割について研究されてきました 。これらの化合物は、光重合反応によって蛍光スペクトルをより短い波長にシフトさせることができ、重合の進行を観察することができます。この応用は、新素材の開発や製造における品質管理において重要です。
光重合反応の促進
これらの誘導体は、特にジフェニルヨードニウム光開始剤を用いたカチオン性光重合反応においてコイニシエーターとしても機能します 。この二重の役割は、光重合反応の効率を高め、特定の特性を持つポリマーの製造に不可欠です。
抗増殖活性
いくつかの研究では、6-エテニルピリジン-3-カルボニトリルを含むシアノピリジン誘導体の抗増殖活性が調べられています 。これらの化合物は、特定の癌細胞株の増殖を阻害する効果を示しており、医薬品や癌研究における潜在的な応用を示唆しています。
工業的応用
工業分野では、6-エテニルピリジン-3-カルボニトリルは、ファインケミカルや医薬品中間体の合成に使用されています 。その特性は、さまざまな化合物の製造において貴重な成分となっています。
材料科学
この化合物が材料科学で果たす役割は、その光重合反応の応用と関連しています。 この化合物は、望ましい機械的および熱的特性を持つ新素材の開発に貢献しています 。
環境科学
6-エテニルピリジン-3-カルボニトリルとは直接関係ありませんが、その構造類似体は、喫煙が室内空気質に与える影響を理解するために、環境タバコ煙研究におけるトレーサーとして使用されてきました 。これは、同様の化合物が環境モニタリングや研究に使用される可能性を示唆しています。
Safety and Hazards
特性
IUPAC Name |
6-ethenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWDVFPJEWHTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597682 | |
| Record name | 6-Ethenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16173-99-2 | |
| Record name | 6-Ethenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














